
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate
Übersicht
Beschreibung
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . This compound is used in various scientific research fields due to its unique properties.
Physical And Chemical Properties Analysis
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” has a melting point of 128-129 °C and a predicted boiling point of 318.1±37.0 °C . The predicted density of this compound is 1.094±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
The compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its reactivity allows for the construction of diverse heterocyclic frameworks that can lead to novel chemotherapeutic agents .
Valence Isomerism Studies
Researchers utilize this compound to study valence isomerism, a phenomenon where compounds with the same formula exist in multiple structural forms. This is particularly important in understanding the stability and reactivity of pharmaceutical intermediates .
Natural Product Synthesis
Methyl 2-cyanoacetate derivatives, including the one , are key intermediates in the construction of natural product analogs. These analogs have a wide range of biological activities and are significant in drug discovery and development .
Light-Amplification Systems
Derivatives of this compound have been explored for their potential in light-amplification systems. These systems are essential in the development of optical materials and devices .
Antiproliferative/Cytotoxic Activities
Substituted pyranopyrans, which can be synthesized from this compound, have been evaluated for their in vitro antiproliferative and cytotoxic activities. This is a critical step in the development of anti-cancer drugs .
Glass-Forming Derivatives
The compound is used to create glass-forming derivatives that have applications in the creation of solid-state materials. These materials have unique properties that are useful in various technological applications .
Organic Synthesis Methodology
It is employed in the development of new synthetic methodologies in organic chemistry. The compound’s unique structure allows for the exploration of novel reaction pathways and mechanisms .
Biochemical Studies
Due to the diverse biological activities reported for many derivatives of cyanoacetamide, this compound is also used in biochemical studies to understand and manipulate biological pathways .
Eigenschaften
IUPAC Name |
methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDEICDZALXGL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C(=O)OC)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




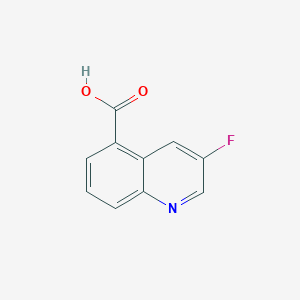
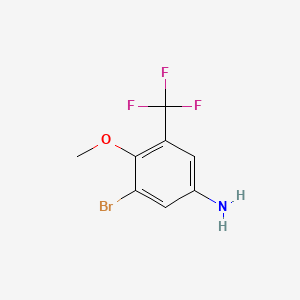

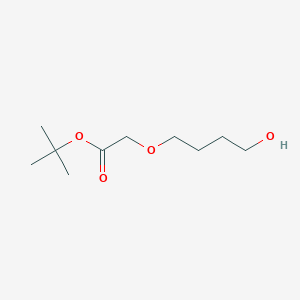
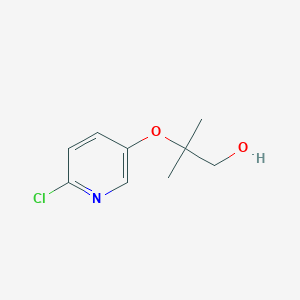

![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

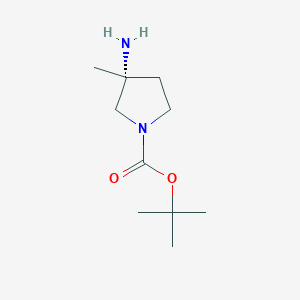
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)